molecular formula C12H18N4 B11748018 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine

Cat. No.: B11748018
M. Wt: 218.30 g/mol
InChI Key: PSQKELJXUHTVQR-UHFFFAOYSA-N
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Description

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine is a heterocyclic compound that features both pyrazole and pyrrole moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and pyrrole rings in its structure allows for unique chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Coupling of Pyrazole and Pyrrole Rings: The final step involves the coupling of the pyrazole and pyrrole rings through a suitable linker, such as a methylene bridge. This can be achieved using a variety of coupling reagents and conditions, such as reductive amination or nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of any functional groups present on the rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed

    Oxidation: N-oxides of the pyrazole and pyrrole rings.

    Reduction: Reduced forms of any functional groups present.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its potential anti-inflammatory, antimicrobial, or anticancer activities.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, such as enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of both pyrazole and pyrrole rings allows for interactions with a variety of biological targets, potentially leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1H-pyrrol-2-yl)methyl]amine: Similar structure but lacks the methyl group on the pyrrole ring.

    [(1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine: Similar structure but lacks the methyl groups on the pyrazole ring.

    [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1H-pyrrol-2-yl)methyl]amine: Similar structure but lacks the methyl groups on both rings.

Uniqueness

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine is unique due to the presence of both pyrazole and pyrrole rings with specific methyl substitutions. These structural features may confer unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(1-methylpyrrol-2-yl)methanamine

InChI

InChI=1S/C12H18N4/c1-10-11(9-16(3)14-10)7-13-8-12-5-4-6-15(12)2/h4-6,9,13H,7-8H2,1-3H3

InChI Key

PSQKELJXUHTVQR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC=CN2C)C

Origin of Product

United States

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